

In-Depth Technical Guide to the Physical Properties of beta-D-Lyxofuranose

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Compound of Interest

Compound Name: *beta-D-Lyxofuranose*

Cat. No.: *B1666867*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of **beta-D-Lyxofuranose**, a pentose sugar of interest in various scientific domains. While experimental data for this specific furanose form is limited in publicly accessible literature, this document compiles available computed data and outlines the standard experimental protocols for determining its key physical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving **beta-D-Lyxofuranose**, facilitating a deeper understanding of its physicochemical nature and aiding in the design of future experimental work.

Introduction

beta-D-Lyxofuranose is the five-membered ring furanose form of the monosaccharide D-lyxose. While D-lyxose itself is a known component in some biological systems, the specific properties and functions of its beta-furanose isomer are less well-documented.^[1]

Understanding the physical properties of this compound is crucial for its application in glycoscience, medicinal chemistry, and drug development, as these properties dictate its behavior in various chemical and biological environments. This guide summarizes the currently available data and provides detailed methodologies for its experimental determination.

Molecular and Chemical Identity

- Systematic Name: (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
- Molecular Formula: C₅H₁₀O₅[\[2\]](#)
- Molecular Weight: 150.13 g/mol [\[2\]](#)
- CAS Number: 7687-39-0[\[3\]](#)
- Appearance: Solid powder[\[4\]](#)
- Solubility: Soluble in DMSO[\[4\]](#)

Physical Properties

A summary of the available computed and limited experimental physical properties of **beta-D-Lyxofuranose** is presented in Table 1. It is important to note that crucial experimental data, such as a definitive melting point and specific optical rotation, are not readily available in the cited literature. The data presented are primarily based on computational models and information from chemical databases.

Table 1: Summary of Physical Properties of **beta-D-Lyxofuranose**

Property	Value	Data Type	Reference
Molecular Weight	150.13 g/mol	Computed	[2]
Topological Polar Surface Area	90.2 Å ²	Computed	[2]
Complexity	117	Computed	[2]
Hydrogen Bond Donor Count	4	Computed	[2]
Hydrogen Bond Acceptor Count	5	Computed	[2]
Appearance	Solid powder	Experimental	[4]
Solubility	Soluble in DMSO	Experimental	[4]

Experimental Protocols

To facilitate further research and the acquisition of precise experimental data for **beta-D-Lyxofuranose**, this section details the standard methodologies for determining key physical properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For sugars, which can decompose upon heating, a carefully controlled procedure is essential.[5][6]

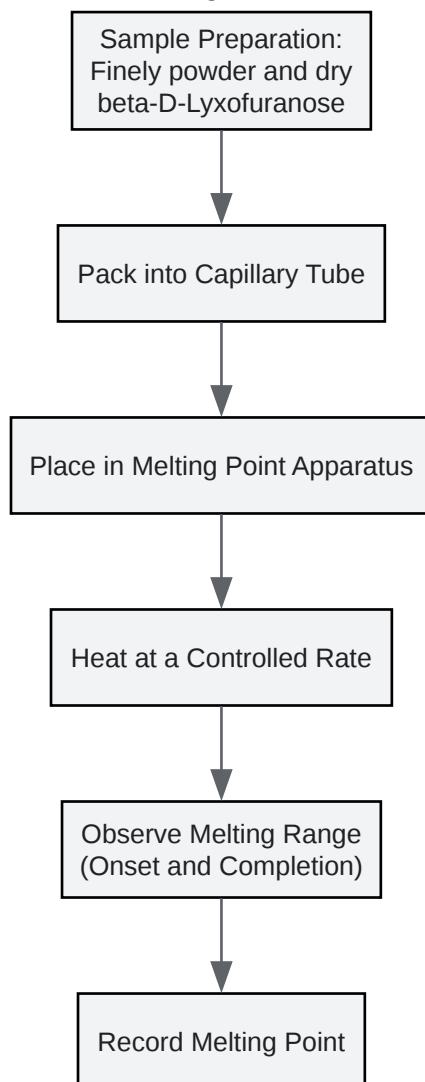
Methodology: Capillary Method[7][8][9]

- **Sample Preparation:** A small amount of finely powdered, dry **beta-D-Lyxofuranose** is packed into a thin-walled capillary tube, sealed at one end.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
- **Heating:** The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For pure compounds, this range is typically narrow.

Workflow for Melting Point Determination

Workflow for Melting Point Determination



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Caption: A stepwise workflow for determining the melting point of **beta-D-Lyxofuranose** using the capillary method.

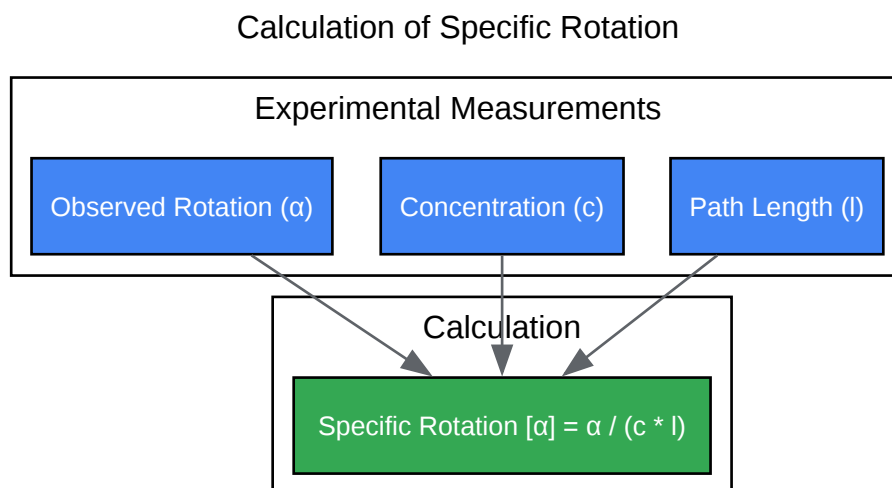
Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules like **beta-D-Lyxofuranose** and is measured using a polarimeter. The specific rotation is a standardized value.^[10]

Methodology: Polarimetry^{[11][12][13][14]}

- **Solution Preparation:** A precise concentration of **beta-D-Lyxofuranose** is prepared in a suitable solvent (e.g., water or DMSO) at a known temperature.
- **Polarimeter Calibration:** The polarimeter is calibrated with the pure solvent (blank reading).
- **Measurement:** The sample solution is placed in the polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured.
- **Calculation:** The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (c * l)$ where:
 - α is the observed rotation in degrees.
 - c is the concentration in g/mL.
 - l is the path length of the cell in decimeters (dm).

Logical Flow for Specific Rotation Calculation



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Caption: The relationship between experimental inputs and the calculation of specific rotation.

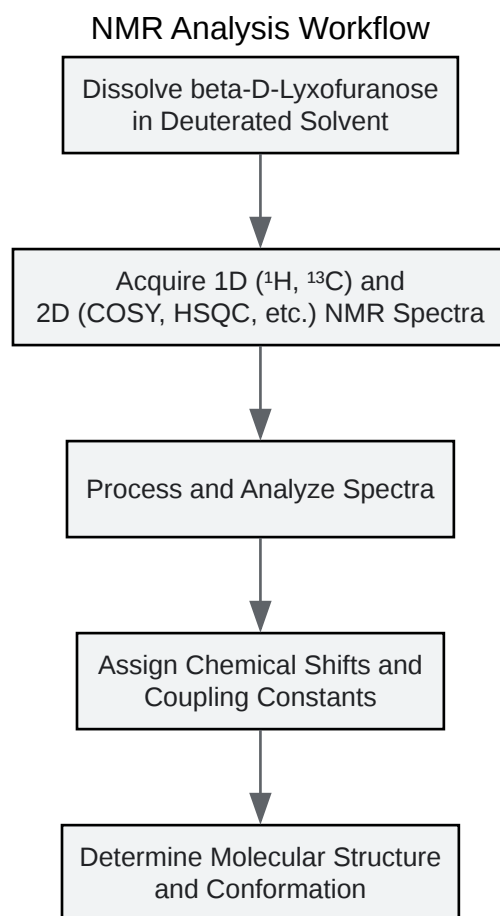
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure and conformation of carbohydrates in solution.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Methodology: ^1H and ^{13}C NMR

- **Sample Preparation:** A sample of **beta-D-Lyxofuranose** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D_2O or DMSO-d_6).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. For complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton and carbon signals unambiguously.
- **Data Analysis:** Chemical shifts (δ), coupling constants (J), and through-space correlations (from NOESY experiments) are analyzed to determine the connectivity of atoms and the conformational preferences of the furanose ring.

Experimental Workflow for NMR Analysis



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Caption: A standard workflow for the structural elucidation of **beta-D-Lyxofuranose** using NMR spectroscopy.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of **beta-D-Lyxofuranose** in biological signaling pathways. While D-lyxose has been noted as a precursor for certain bioactive compounds and is involved in microbial metabolism, the specific roles of its beta-furanose isomer remain an area for future investigation.[1] Research into the biological activity of beta-D-lyxofuranosyl nucleoside analogues has been conducted, suggesting potential antiviral properties, but this does not directly implicate the parent sugar in signaling.[20]

Conclusion

This technical guide consolidates the currently available information on the physical properties of **beta-D-Lyxofuranose**. It highlights the significant gaps in experimental data, particularly for melting point, specific optical rotation, and detailed NMR spectra. The provided experimental protocols offer a clear roadmap for researchers to obtain these critical values. Further investigation is warranted to elucidate the precise physical characteristics and potential biological roles of this furanose sugar, which will undoubtedly contribute to advancements in carbohydrate chemistry and drug discovery.

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